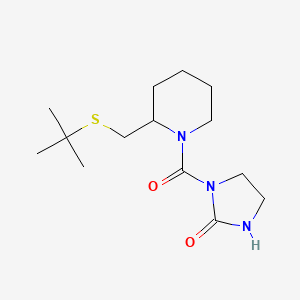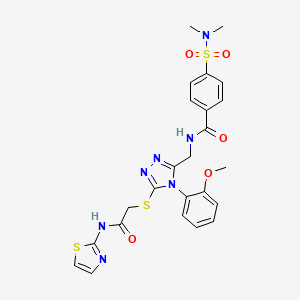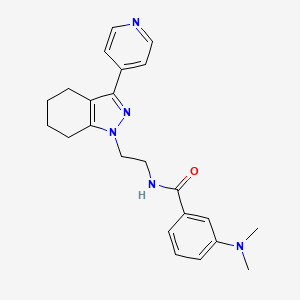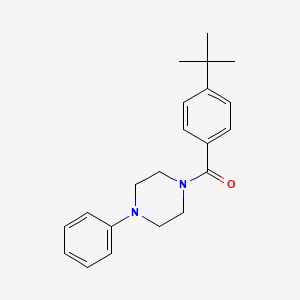
2,4-Dichloro-6,8-difluoroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6,8-difluoroquinazoline is a chemical compound with the molecular formula C8H2Cl2F2N2 . It has a molecular weight of 235.02 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H2Cl2F2N2/c9-7-4-1-3(11)2-5(12)6(4)13-8(10)14-7/h1-2H . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 274.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 50.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 142.3±3.0 cm3 .Applications De Recherche Scientifique
Synthesis and Derivatives
- Novel halogenated 2,4-diaminoquinazolines, including difluoro isomers, were synthesized for potential applications in various chemical reactions (Tomažič & Hynes, 1992).
- A study on acetonitrile-mediated synthesis developed methods for creating 2,4-dichloroquinazolines from anthranilonitriles (Lee et al., 2006).
Chemical Properties and Reactions
- Research on the photophysical properties of 2,6,8-Triaryl-4-(phenylethynyl)quinazolines provided insights into the absorption and emission properties of polysubstituted quinazolines (Mphahlele et al., 2014).
- Investigations into the synthesis and reactivity of 2-chloroquinazoline from 2,4-dichloroquinazoline revealed it as a versatile building block in chemical synthesis (Henriksen & Sørensen, 2006).
Biological Applications
- Antimycobacterial activities of derivatives like 3-arylquinazoline-2,4(1H,3H)-diones and their thioxo analogs were assessed, showing increased activity upon replacement of oxygen by sulfur (Waisser et al., 2001).
- The discovery of 4-aminoquinazolines as potent apoptosis inducers and their effectiveness as anticancer agents with high blood-brain barrier penetration was reported (Sirisoma et al., 2009).
Photophysical and Lighting Applications
- Synthesis of quinoline-based heterocyclic compounds, including derivatives of 2,4-dichloroquinazoline, was explored for applications in blue lighting (Kumar et al., 2015).
Antimicrobial and Antifungal Activities
- A study synthesized derivatives with a 6,8-dibromo-2-methylquinazoline moiety, showing potential analgesic activity (Saad et al., 2011).
- Synthesis and antimicrobial activity of novel derivatives bearing a 6,8-dibromoquinazolin-4(3H)one moiety were investigated (Patel, Patel, & Barat, 2010).
Anticancer Studies
- The synthesis, crystal structure, and evaluation of the anticancer activity of 2,4-dichloro-6-methylquinoline on human oral carcinoma cell lines were presented (Somvanshi et al., 2008).
Chemosensor Development
- A rhodamine derivative with 2,4-dichloroquinazoline was reported as a selective fluorescent and colorimetric chemosensor for mercury in various mediums (Wang et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2,4-Dichloro-6,8-difluoroquinazoline are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that quinazoline derivatives often interact with their targets by binding to specific receptor sites, thereby modulating the activity of those targets .
Biochemical Pathways
Quinazoline derivatives have been found to affect a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
It is known that quinazoline derivatives generally have good bioavailability due to their lipophilic nature .
Result of Action
Quinazoline derivatives are often associated with modulation of cellular processes such as cell proliferation and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Propriétés
IUPAC Name |
2,4-dichloro-6,8-difluoroquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-4-1-3(11)2-5(12)6(4)13-8(10)14-7/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLIIQVKHFIIQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2405234.png)
![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)
![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)

![2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B2405239.png)

![2-chloro-N-[2-(cyclohexen-1-yl)ethylcarbamoyl]acetamide](/img/structure/B2405242.png)



![4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B2405250.png)
![3-[(3,5-Dimethylpyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2405254.png)

![Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2405256.png)
